2-Ethyl-5-((4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 886906-03-2
Cat. No.: VC4152940
Molecular Formula: C20H23F3N4OS
Molecular Weight: 424.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886906-03-2 |
|---|---|
| Molecular Formula | C20H23F3N4OS |
| Molecular Weight | 424.49 |
| IUPAC Name | 2-ethyl-5-[(4-methylpiperidin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C20H23F3N4OS/c1-3-15-24-19-27(25-15)18(28)17(29-19)16(26-10-8-12(2)9-11-26)13-4-6-14(7-5-13)20(21,22)23/h4-7,12,16,28H,3,8-11H2,1-2H3 |
| Standard InChI Key | CPRUHYJUCXVLLU-UHFFFAOYSA-N |
| SMILES | CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCC(CC4)C)O |
Introduction
2-Ethyl-5-((4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b] triazol-6-ol is a complex organic compound featuring a thiazole and triazole structure, which are known for their significant biological activities. The presence of a piperidine ring and a trifluoromethyl group enhances its chemical properties and biological interactions. This compound falls under the category of heterocyclic compounds due to its multiple ring structures and is classified as an organofluorine compound due to the trifluoromethyl group.
Synthesis and Preparation
The synthesis of 2-Ethyl-5-((4-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b] triazol-6-ol typically involves multiple organic chemistry reactions. These reactions are often carried out in organic solvents under an inert atmosphere to prevent oxidation or moisture interference. The precise reaction conditions, including temperature, pressure, and reaction time, must be optimized to achieve high yields and purity of the final product.
Analytical Techniques
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound. These methods provide detailed information about the molecular structure and purity.
Biological Activities and Potential Applications
Compounds with similar structural motifs often exhibit significant biological activities, including anti-inflammatory and anticancer properties. The presence of the trifluoromethyl group is known to influence pharmacokinetics and biological activity, suggesting potential applications in medicinal chemistry.
Safety Handling and Storage
While specific safety data for this compound are not detailed in the available sources, handling and storage should follow standard protocols for organic compounds, including protection from moisture and light.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume